2-Cyclopropylquinoline
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Overview
Description
2-Cyclopropylquinoline is a heterocyclic aromatic compound that features a quinoline core with a cyclopropyl group attached at the second position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound makes it a valuable compound for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylquinoline can be achieved through several methods. One notable method involves the isomerization of a terminal olefin followed by enamide-ene or diene metathesis . This method allows for the construction of the quinoline core with a chiral cyclopropane substituent. Another approach involves the use of transition metal-catalyzed reactions, such as Suzuki-Miyaura coupling, to introduce the cyclopropyl group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using environmentally friendly and sustainable methods. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Functionalized quinoline derivatives with diverse substituents.
Scientific Research Applications
2-Cyclopropylquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: It is utilized in the development of agrochemicals, dyes, and materials science.
Mechanism of Action
The mechanism of action of 2-Cyclopropylquinoline involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death in bacteria . The compound’s unique structure allows it to bind effectively to these targets, making it a potent antimicrobial agent.
Comparison with Similar Compounds
- 2-Cyclopropylquinoline-4-carboxylic acid
- This compound-4-carbohydrazide
- 2-Alkyl-quinoline-4-carboxylic acids
Comparison: this compound stands out due to its unique cyclopropyl group, which imparts distinct chemical and biological properties. Compared to other quinoline derivatives, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H11N |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
2-cyclopropylquinoline |
InChI |
InChI=1S/C12H11N/c1-2-4-11-9(3-1)7-8-12(13-11)10-5-6-10/h1-4,7-8,10H,5-6H2 |
InChI Key |
MKEUDOGZIJGFJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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